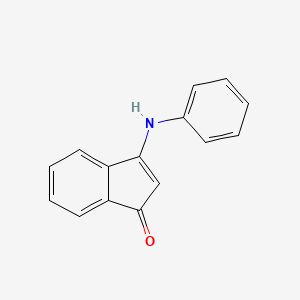

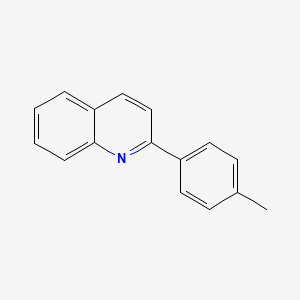

![molecular formula C13H16INO3 B3119145 Hexanoic acid, 6-[(4-iodobenzoyl)amino]- CAS No. 247140-55-2](/img/structure/B3119145.png)

Hexanoic acid, 6-[(4-iodobenzoyl)amino]-

Übersicht

Beschreibung

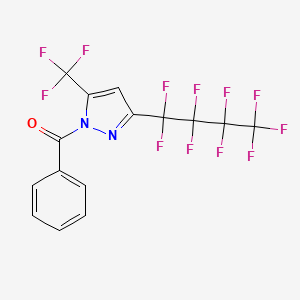

Hexanoic acid, 6-[(4-iodobenzoyl)amino]- is a compound with the CAS Number: 247140-51-8 . It has a molecular weight of 361.18 . The IUPAC name for this compound is 6-[(3-iodobenzoyl)amino]hexanoic acid .

Molecular Structure Analysis

The InChI code for Hexanoic acid, 6-[(4-iodobenzoyl)amino]- is1S/C13H16INO3/c14-11-6-4-5-10 (9-11)13 (18)15-8-3-1-2-7-12 (16)17/h4-6,9H,1-3,7-8H2, (H,15,18) (H,16,17) . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

Hexanoic acid, 6-[(4-iodobenzoyl)amino]- has a molecular weight of 361.18 . It is stored at a temperature between 28 C .Wissenschaftliche Forschungsanwendungen

Biocatalyst Inhibition and Microbial Resistance

Hexanoic acid, as a straight-chain carboxylic acid, demonstrates significant effects on microbial cells, such as Escherichia coli and Saccharomyces cerevisiae. Its impact includes damaging cell membranes and lowering internal pH, which can inhibit microbial growth. This inhibition is crucial for developing strategies to enhance microbial resistance against carboxylic acids in industrial bioprocessing applications, aiming for higher yield and titer in fermentative production of chemicals (Jarboe, Royce, & Liu, 2013).

Priming Plant Resistance

Hexanoic acid has been identified as a potent natural priming agent for inducing resistance in plants against a wide range of pathogens. It activates broad-spectrum defenses, including callose deposition and the salicylic acid (SA) and jasmonic acid (JA) pathways, and primes pathogen-specific responses. Its role in priming redox-related genes for an antioxidant protective effect suggests a critical mechanism for limiting infection, particularly against necrotrophs. This positions hexanoic acid as a valuable tool for exploring plant defense mechanisms and developing sustainable agricultural practices (Aranega-Bou, Leyva, Finiti, García-Agustín, & González‐Bosch, 2014).

Impact on Copper Corrosion

Research on low molecular weight carboxylic acids, including hexanoic acid, shows their presence in various environmental matrices and their contribution to metal corrosion, notably copper. These acids, found in rain, snow, and industrial emissions, underscore the need for understanding their role in the corrosion processes, which is essential for protecting infrastructure and cultural heritage (Bastidas & La Iglesia, 2007).

Safety and Hazards

According to the safety data sheet, if inhaled, the victim should be moved to fresh air and medical attention should be sought if symptoms persist . In case of skin contact, the skin should be washed with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, medical attention should be sought . The compound should not be released into the environment .

Eigenschaften

IUPAC Name |

6-[(4-iodobenzoyl)amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16INO3/c14-11-7-5-10(6-8-11)13(18)15-9-3-1-2-4-12(16)17/h5-8H,1-4,9H2,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGUYKHNXAQQKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCCCCC(=O)O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

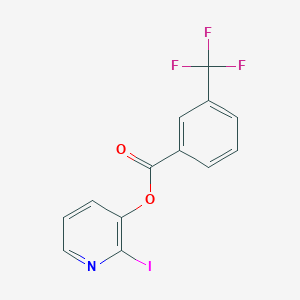

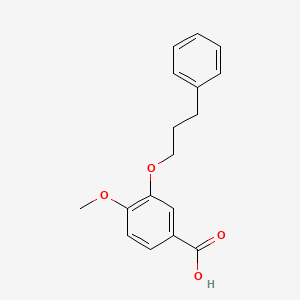

![2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B3119098.png)

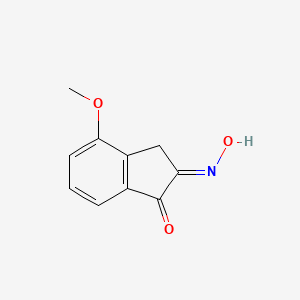

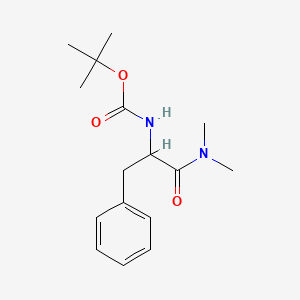

![Methyl 2-[(piperidin-1-yl)carbonyl]benzoate](/img/structure/B3119107.png)

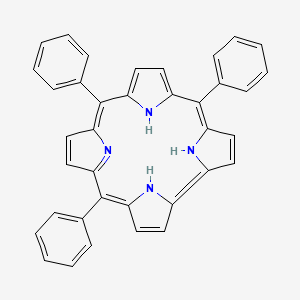

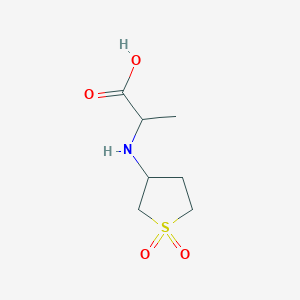

![2-[(1,1-Dioxothiolan-3-yl)amino]-3-methylbutanoic acid](/img/structure/B3119132.png)

![Tert-butyl 8-hydroxy-4,5-dihydro-1H-benzo[C]azepine-2(3H)-carboxylate](/img/structure/B3119137.png)